

# A Technical Guide to Chloro-Phenyl-Furoic Acids for Pharmaceutical Research

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## Compound of Interest

Compound Name: *5-Chloro-4-phenylfuran-2-carboxylic acid*

Cat. No.: *B11777481*

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## Abstract and Structural Clarification

This technical guide provides an in-depth analysis of a specific chloro-phenyl-furoic acid derivative of significant interest to researchers in drug development. Initial database inquiries for "5-chloro-4-phenyl-2-furoic acid" did not yield a well-characterized compound under this specific nomenclature. However, a closely related and extensively documented positional isomer, 5-(4-chlorophenyl)-2-furoic acid, is a compound with established biological activities and a robust profile in chemical literature. This guide will therefore focus on this well-characterized molecule (CAS No: 41019-45-8) as a representative of this chemical class. We will detail its core physicochemical properties, outline a validated synthetic workflow, discuss its applications in modern drug discovery, and provide essential safety protocols. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this scaffold for therapeutic innovation.

## Core Compound Identification and Physicochemical Properties

The precise identification and characterization of a compound are foundational to any research and development endeavor. The key identifiers and properties of 5-(4-chlorophenyl)-2-furoic acid are summarized below.

The molecular formula is C<sub>11</sub>H<sub>7</sub>ClO<sub>3</sub>.<sup>[1]</sup> The compound's structure features a central furan-2-carboxylic acid moiety with a 4-chlorophenyl group attached at the 5-position of the furan ring. This arrangement is crucial for its biological interactions.

Identifier	Value	Source
IUPAC Name	5-(4-chlorophenyl)furan-2-carboxylic acid	PubChem <sup>[1]</sup>
CAS Number	41019-45-8	PubChem <sup>[1]</sup>
Molecular Formula	C <sub>11</sub> H <sub>7</sub> ClO <sub>3</sub>	PubChem <sup>[1]</sup>
Molecular Weight	222.62 g/mol	PubChem <sup>[1]</sup>
Appearance	Brown Powder	Thermo Scientific <sup>[2]</sup>
Melting Point	198.0°C to 201.0°C	Thermo Scientific <sup>[2]</sup>
Solubility	Soluble in water, ethanol, acetone, DMF, dioxane	Thermo Scientific <sup>[2]</sup>

## Synthesis and Characterization Workflow

The synthesis of 5-aryl-2-furoic acids is well-established in organic chemistry, providing a reliable pathway for producing material for research and development. A common and highly effective strategy involves a palladium-catalyzed cross-coupling reaction followed by ester hydrolysis.

## Synthetic Rationale and Strategy

The most direct approach to forming the carbon-carbon bond between the furan ring and the phenyl ring is the Suzuki coupling reaction. This method is favored for its high yields, tolerance of various functional groups, and relatively mild reaction conditions. The workflow involves two primary stages:

- Palladium-Catalyzed Suzuki Coupling: A furan building block pre-functionalized with a halogen (e.g., methyl 5-bromofuran-2-carboxylate) is coupled with a substituted phenylboronic acid (in this case, (4-chlorophenyl)boronic acid).
- Ester Hydrolysis: The resulting methyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product. This step is typically straightforward and high-yielding.  
[3]

## General Experimental Protocol

The following protocol is an exemplary method adapted from established procedures for synthesizing analogous 5-phenyl-furan-2-carboxylic acids.[3]

### Step 1: Synthesis of Methyl 5-(4-chlorophenyl)furan-2-carboxylate

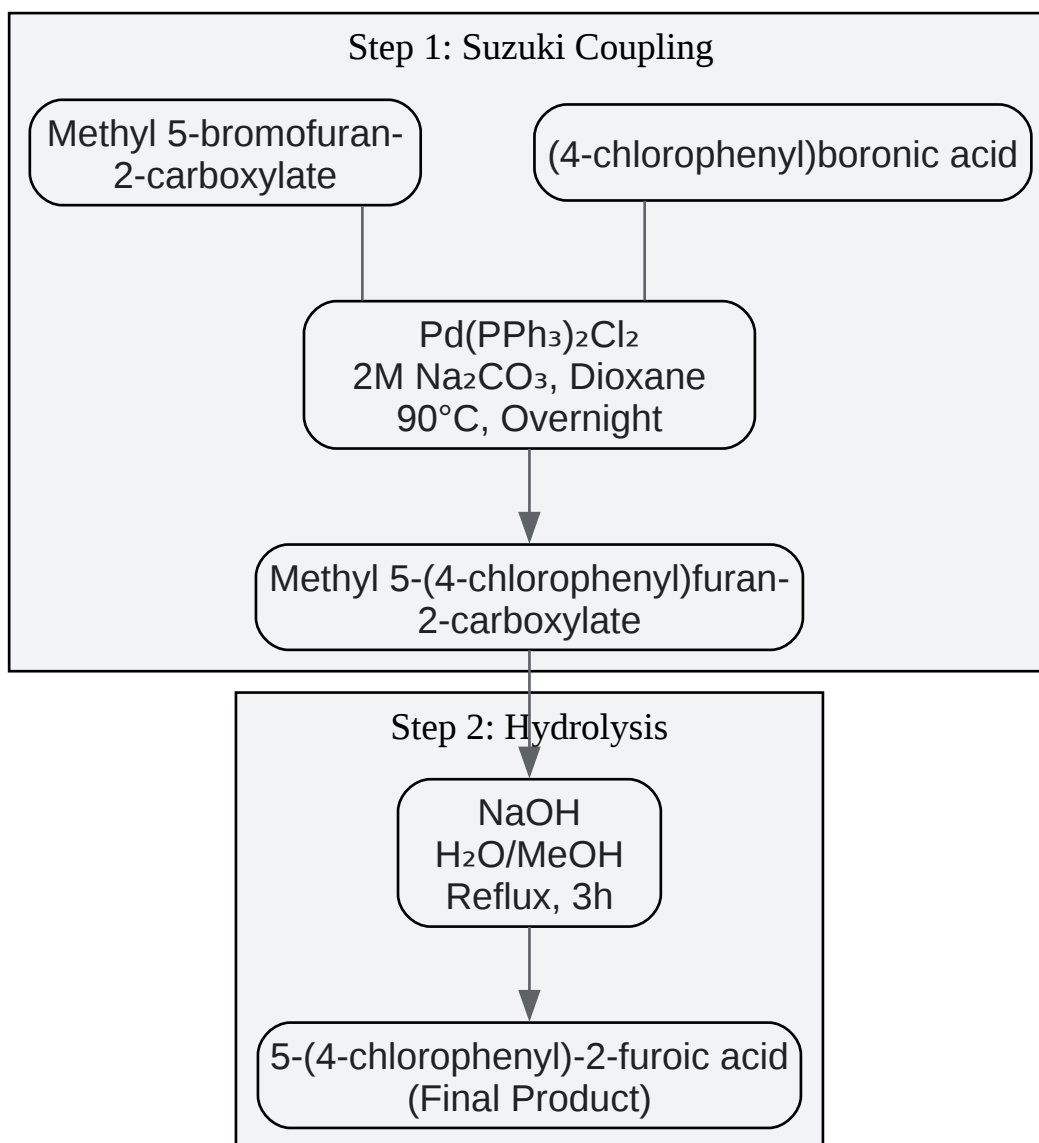
- To a reaction vessel under an inert nitrogen atmosphere, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (0.05 eq).
- Add a suitable solvent, such as 1,4-dioxane, followed by an aqueous solution of a base, typically 2 M sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) (3.0 eq).
- Heat the reaction mixture to 90°C and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude ester. Purify via column chromatography if necessary.

### Step 2: Hydrolysis to 5-(4-chlorophenyl)-2-furoic acid

- Dissolve the methyl ester intermediate from Step 1 in a mixture of methanol (MeOH) and water (e.g., a 1:2 v/v ratio).
- Add an excess of a strong base, such as sodium hydroxide (NaOH) (3.0 eq).

- Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and partially concentrate it in vacuo to remove the methanol.
- Acidify the remaining aqueous solution to a pH of 3-4 with 1 M hydrochloric acid (HCl). A precipitate of the carboxylic acid product should form.
- Filter the solid product, wash with cold water, and dry under vacuum to yield 5-(4-chlorophenyl)-2-furoic acid as a solid.[3]

## Synthesis Workflow Diagram



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Caption: A two-step synthesis of 5-(4-chlorophenyl)-2-furoic acid.

## Applications in Drug Discovery and Development

The 5-phenyl-2-furoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives being investigated for a range of therapeutic targets.

- **Anticancer Agents:** Derivatives of 5-(4-chlorophenyl)furan have been synthesized and evaluated as potent inhibitors of tubulin polymerization.[4] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell-cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[4] The specific substitution pattern, including the 4-chloro group on the phenyl ring, is often critical for achieving high potency.
- **Antitubercular Research:** The broader class of 5-phenyl-furan-2-carboxylic acids has emerged as a promising area for developing new antitubercular agents.[3] These molecules have been shown to target the iron acquisition pathways of Mycobacterium tuberculosis, which are essential for the pathogen's survival and virulence. By inhibiting key enzymes like salicylate synthase (MbtI), these compounds effectively starve the bacteria of iron.[3]
- **Anti-inflammatory Potential:** Phenyl-substituted furan derivatives have also been explored as potential inhibitors of phosphodiesterase type 4 (PDE4).[5] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

## Safety and Handling Protocols

As with any laboratory chemical, proper handling of 5-(4-chlorophenyl)-2-furoic acid is essential for ensuring researcher safety.

- **GHS Hazard Classification:** The compound is classified with the following hazards:
  - H315: Causes skin irritation.[1]
  - H319: Causes serious eye irritation.[1]

- Recommended Precautionary Measures:
  - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]
  - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
  - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
  - P332 + P317: If skin irritation occurs: Get medical help.[1]
  - P337 + P317: If eye irritation persists: Get medical help.[1]

Always handle this compound in a well-ventilated area or a chemical fume hood. Consult the full Safety Data Sheet (SDS) from the supplier before use.

## Conclusion

While the specific compound "5-chloro-4-phenyl-2-furoic acid" is not prominent in scientific databases, the positional isomer 5-(4-chlorophenyl)-2-furoic acid serves as a highly valuable and well-characterized analogue. Its straightforward synthesis and the demonstrated biological activity of its derivatives make it a compelling scaffold for drug discovery programs, particularly in oncology and infectious diseases. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and further explore the therapeutic potential of this important class of molecules.

## References

- PubChem. 5-(4-Chlorophenyl)-2-furoic acid. National Center for Biotechnology Information. [\[Link\]](#)
- MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [\[Link\]](#)
- ResearchGate. Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. ResearchGate. [\[Link\]](#)
- ChEMBL. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. EMBL-EBI. [\[Link\]](#)

- El-Sayed, N. N. E., et al. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry. [\[Link\]](#)

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## Sources

- 1. 5-(4-Chlorophenyl)-2-furoic acid | C<sub>11</sub>H<sub>7</sub>ClO<sub>3</sub> | CID 726693 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. 5-(4-Chlorophenyl)-2-furoic acid, 95+% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [\[fishersci.co.uk\]](https://fishersci.co.uk)
- 3. [mdpi.com](https://mdpi.com) [\[mdpi.com\]](https://mdpi.com)
- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 5. Document: Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (ChEMBL4765459) - ChEMBL [\[ebi.ac.uk\]](https://ebi.ac.uk)
- 6. 5-(4-CHLORO-2-NITRO-PHENYL)-FURAN-2-CARBOXYLIC ACID | 95611-88-4 [\[amp.chemicalbook.com\]](https://amp.chemicalbook.com)
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